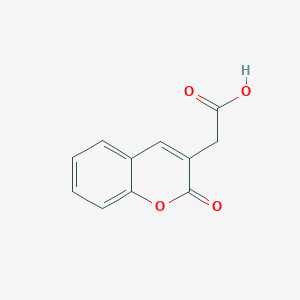

(2-Oxo-2H-chromen-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJIXDKRFQBKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339151 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-58-2 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Coumarin Nucleus in Drug Discovery

The coumarin (B35378) scaffold, chemically known as a 1,2-benzopyrone, consists of a fused benzene (B151609) and α-pyrone ring. orientjchem.orgresearchgate.net This simple, low molecular weight structure is a common motif in numerous natural products and has been a source of inspiration for the design of new drugs. nih.govresearchgate.net The significance of the coumarin nucleus in drug discovery is underscored by the broad range of pharmacological activities its derivatives have been shown to possess. orientjchem.orgnih.govkuey.net

Coumarin derivatives have demonstrated a remarkable array of biological effects, including:

Anticancer: They can inhibit tumor growth and induce apoptosis in various cancer cell lines. nih.govnih.gov The mechanisms are diverse, involving the inhibition of angiogenesis, cell cycle arrest, and targeting key enzymes. researchgate.netfrontiersin.org

Anticoagulant: The discovery of warfarin, a 4-hydroxycoumarin (B602359) derivative, was a landmark in the development of oral anticoagulants. orientjchem.org

Antimicrobial: Coumarins have shown activity against a wide range of bacteria and fungi, including drug-resistant strains. orientjchem.orgnih.gov

Anti-inflammatory: Many coumarin derivatives exhibit potent anti-inflammatory properties. researchgate.netnih.gov

Antiviral: Researchers have explored coumarin derivatives for their potential against various viruses, including HIV. orientjchem.orgnih.gov

Neuroprotective: Certain coumarins show promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as acetylcholinesterase. nih.gov

Antioxidant: The coumarin nucleus can be modified to create potent antioxidant compounds. nih.govnih.gov

The ability of the coumarin scaffold to be easily synthesized and modified allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune its properties for enhanced efficacy and selectivity. nih.govnih.gov

Rationale for Investigating 2 Oxo 2h Chromen 3 Yl Acetic Acid Derivatives

While the coumarin (B35378) nucleus itself is a potent pharmacophore, the introduction of an acetic acid moiety at the 3-position of the 2-oxo-2H-chromene ring provides a unique set of advantages and opens up new avenues for drug design. The rationale for this specific focus is multi-faceted.

The acetic acid group provides a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives, such as amides, esters, and hydrazides, each with the potential for distinct biological activities. mdpi.comresearchgate.net For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and its subsequent derivatives has been explored for antimicrobial applications. mdpi.com

The carboxylic acid function can also act as a key interacting group with biological targets. It can form hydrogen bonds or ionic interactions with amino acid residues in the active sites of enzymes or receptors, leading to enhanced binding affinity and biological activity.

Historical Context and Evolution of Research on Chromene 3 Acetic Acid Derivatives

Classical Synthetic Pathways

Perkin Condensation Approaches to the this compound Core

The Perkin reaction, a cornerstone in the synthesis of cinnamic acids, has been adapted for the preparation of coumarins. wikipedia.orglongdom.org This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid. wikipedia.orglongdom.org For the synthesis of the coumarin ring system, salicylaldehyde (B1680747) or its derivatives are reacted with acetic anhydride and its corresponding salt. wikipedia.org The initial product is an o-hydroxycinnamic acid derivative, which spontaneously undergoes intramolecular cyclization (lactonization) to form the coumarin ring. researchgate.net

A notable application of this method is the one-pot synthesis of 7-substituted 2-(2-oxo-2H-chromen-3-yl)acetic acids. researchgate.net This approach utilizes a Perkin condensation followed by an intramolecular lactonization to directly yield the desired acetic acid derivatives. researchgate.net The reaction of a substituted salicylaldehyde with sodium succinate (B1194679) under heat provides the target compounds. researchgate.net

Knoevenagel Condensation and Related Routes

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is widely employed in coumarin synthesis. wikipedia.orgmdpi.com The reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base. wikipedia.org In the context of this compound synthesis, this often involves the reaction of a salicylaldehyde derivative with a malonic acid derivative. sapub.org

A common strategy is the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with dimethyl or diethyl malonate. sapub.org This one-pot procedure can yield the corresponding coumarin-3-carboxylate esters in high yields (96-97%). sapub.org These esters can then be hydrolyzed to the desired this compound.

The Doebner modification of the Knoevenagel condensation is also relevant, particularly when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This modification often uses pyridine (B92270) as a solvent and can lead to concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Pechmann Condensation and Other Cyclization Reactions

The Pechmann condensation is one of the most prevalent methods for synthesizing coumarins due to its use of simple starting materials and often excellent yields. nih.govresearchgate.netrsc.org The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. nih.govwikipedia.org The mechanism proceeds through an initial transesterification followed by an intramolecular cyclization and dehydration. wikipedia.org

A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid, as well as Lewis acids such as aluminum chloride and zinc chloride. nih.govwikipedia.org Heterogeneous catalysts, for instance, zirconia-based catalysts and sulfonated carbon-coated magnetic nanoparticles, have also been developed to facilitate easier separation and catalyst recycling. rsc.org For the synthesis of 4-unsubstituted coumarins, which would be a precursor to the title compound, formylacetic acid or its esters are required, though these are often generated in situ from malic acid and sulfuric acid. wikipedia.org

The choice of phenol and β-ketoester allows for the synthesis of a wide range of substituted coumarins. For example, reacting resorcinol (B1680541) with ethyl acetoacetate (B1235776) yields 7-hydroxy-4-methylcoumarin. rsc.org

Multi-step Synthesis from Phenol Derivatives

Many synthetic routes to this compound inherently begin with phenol derivatives and involve multiple steps. The Pechmann and Knoevenagel condensations are prime examples of this, where a phenol is the foundational starting material for building the coumarin core.

For instance, a typical sequence could involve:

Phenol Selection : Starting with a substituted or unsubstituted phenol.

Coumarin Ring Formation : Employing a Pechmann condensation with a suitable β-ketoester or a Knoevenagel condensation with a salicylaldehyde (which can be prepared from a phenol via formylation) and a malonic ester.

Functional Group Interconversion : The resulting coumarin may have a substituent at the 3- or 4-position that can be further modified to introduce the acetic acid moiety. For example, a 4-methylcoumarin (B1582148) synthesized via the Pechmann reaction could potentially be functionalized at the methyl group to introduce the carboxylic acid.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling cleaner reactions compared to conventional heating methods. rsc.org This technology has been successfully applied to several of the classical coumarin syntheses.

Microwave irradiation has been shown to significantly reduce reaction times in the Perkin condensation for the synthesis of 2-(2-oxo-2H-chromen-3-yl)acetic acid derivatives, from hours to minutes. researchgate.net Similarly, the Pechmann condensation can be efficiently carried out under microwave irradiation, often in solvent-free conditions, using catalysts like antimony chloride on alumina, leading to excellent yields in short reaction times. derpharmachemica.com

One-pot multicomponent reactions are particularly well-suited for microwave assistance. For example, derivatives of the title compound have been synthesized via a microwave-irradiated one-pot reaction of 3-acetylcoumarins, thiosemicarbazide, and maleic anhydride, affording the target molecules in high yields with a simple workup. kuleuven.bekuleuven.be

Below is a table summarizing the advantages of microwave-assisted synthesis for coumarin derivatives:

| Synthetic Method | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Perkin Condensation | 1.5–5 hours | 18–50 minutes | Significant | researchgate.net |

| Pechmann Condensation | Several hours | 3-5 minutes | High (86-95%) | derpharmachemica.com |

| Multicomponent Reaction | High | 15-30 minutes | High | kuleuven.be |

Flow Chemistry Applications in this compound Synthesis

The application of flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages such as enhanced safety, improved reaction efficiency, and ease of scalability. While literature specifically detailing the flow synthesis of this compound is emerging, the principles have been successfully applied to closely related structures. For instance, a patented method describes the enzymatic online synthesis of coumarin-3-carboxylate sugar ester derivatives using a microfluidic channel reactor. google.com In this process, a lipase-packed reactor facilitates the continuous reaction between a coumarin-3-carboxylate and a saccharide, achieving high yields and selectivity in significantly reduced reaction times (10 to 60 minutes). google.com This demonstrates the potential of flow chemistry, particularly when combined with biocatalysis, to produce coumarin derivatives efficiently. Adapting such a system for the Knoevenagel condensation—a key step in forming the coumarin-3-acetic acid precursor—could pave the way for a streamlined, automated production of the target compound.

Green Chemistry Approaches to this compound Production

Green chemistry principles are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact. Research has focused on the Knoevenagel condensation step, which is fundamental to building the coumarin core. A variety of eco-friendly methods have been developed for synthesizing the precursor, coumarin-3-carboxylic acid, from 2-hydroxybenzaldehydes.

These methods include:

Use of Aqueous Media: Performing the reaction in water at room temperature, using simple and inexpensive catalysts like potassium carbonate or sodium azide, has proven highly effective for large-scale synthesis. researchgate.net

Benign Catalytic Solvents: An innovative approach utilizes waste curd water, an acidic byproduct of dairy processing, as both the solvent and a biological catalyst under ultrasonic irradiation, offering a novel waste-to-value strategy. eurjchem.com

Solvent-Free Conditions: Grinding techniques, where reactants are physically ground together in the absence of a solvent, have been successfully used to produce coumarin derivatives, significantly reducing solvent waste. tandfonline.com

Biodegradable Catalysts: Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, have been employed as both the catalyst and reaction medium, providing a recyclable and environmentally friendly alternative to traditional organic solvents. nih.gov

Ultrasonic and Microwave Irradiation: The use of ultrasound or microwave energy can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions than conventional heating. eurjchem.comjetir.org

These green strategies, primarily developed for coumarin-3-carboxylic acid, are directly applicable to the synthesis of this compound, promoting a more sustainable manufacturing footprint.

Derivatization Strategies for Structural Modification

The this compound scaffold is a prime candidate for structural modification, particularly at the reactive carboxylic acid group, allowing for the generation of extensive compound libraries.

Functionalization at the Acetic Acid Moiety

The acetic acid side chain provides a key site for chemical elaboration, enabling the synthesis of diverse amides, esters, and heterocyclic derivatives.

A common and effective strategy for derivatization begins with the conversion of the acetic acid moiety into a hydrazide. Typically, the ethyl or methyl ester of this compound is treated with hydrazine (B178648) hydrate (B1144303) to yield (2-Oxo-2H-chromen-3-yl)acetohydrazide. This hydrazide is a stable intermediate and a versatile building block.

The resulting acetohydrazide can then be readily condensed with a wide array of aromatic or heteroaromatic aldehydes. This reaction, often carried out in refluxing ethanol (B145695) with a catalytic amount of acetic acid, produces the corresponding N'-arylideneacetohydrazides, commonly known as Schiff bases. These derivatives introduce significant structural diversity, allowing for the exploration of different substituents on the appended aromatic ring.

Table 1: Examples of Schiff Bases Derived from (2-Oxo-2H-chromen-3-yl)acetohydrazide

| Aldehyde Reactant | Resulting Schiff Base Substituent (Ar) | Yield (%) | Reference |

|---|---|---|---|

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 4-hydroxy-3-methoxyphenyl | 68% | google.com |

| Cinnamaldehyde | (E)-2-phenylvinyl | 48% | google.com |

| 2,3,4-Trifluorobenzaldehyde | 2,3,4-trifluorophenyl | 62% | google.com |

The Schiff bases synthesized in the previous step serve as key intermediates for further heterocyclic modification. A prominent example is the formation of a thiazolidinone ring. Through cyclo-condensation with 2-mercaptoacetic acid (thioglycolic acid), the imine (C=N) bond of the Schiff base is transformed into a five-membered thiazolidin-4-one ring. This reaction is typically performed in a solvent like N,N-dimethylformamide (DMF) in the presence of a catalyst such as anhydrous zinc chloride. This annulation strategy effectively appends a new heterocyclic system to the coumarin scaffold via the acetic acid linker, creating complex molecules with potential for diverse biological interactions.

Table 2: Synthesis of Thiazolidin-4-one Derivatives

| Schiff Base Precursor (Aryl Group) | Resulting Thiazolidinone Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| [7-(Benzylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid benzylidene-hydrazide | N-(2-phenyl-4-oxothiazolidin-3-yl)-...-acetamide | 2-Mercaptoacetic acid, Anhydrous ZnCl2, DMF, Reflux | nih.gov |

| Schiff bases from various aromatic aldehydes | N-(2-aryl-4-oxothiazolidin-3-yl)-...-acetamide derivatives | Thioglycolic acid, Anhydrous ZnCl2, DMF, Reflux | nih.gov |

Note: The table references a study on a 7-hydroxy substituted analog, but the chemical principle of thiazolidinone annulation from the corresponding Schiff base is directly applicable.

The carboxylic acid group of this compound is readily converted into amide and benzamide derivatives, a fundamental transformation in medicinal chemistry for modulating physicochemical properties. The standard and highly effective method for this conversion is a two-step, one-pot procedure.

First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is commonly achieved by treating the acid with a reagent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF. escholarship.org The resulting acyl chloride is generally not isolated but is reacted in situ with a primary or secondary amine (including anilines for benzamides) to form the desired amide bond. escholarship.org A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction. This versatile method allows for the synthesis of a vast library of amide derivatives by simply varying the amine component used in the second step.

Modifications on the Chromen-2-one Core

The versatility of the coumarin framework allows for extensive modifications, leading to a vast library of derivatives with tailored properties. These modifications can be broadly categorized into substitutions on the benzene (B151609) ring, formation of acyl and ester derivatives, and the construction of fused heterocyclic systems.

Substitution Reactions on the Benzene Ring (e.g., Halogenation, Amination)

Substitution reactions on the benzene portion of the chromen-2-one core are a fundamental strategy to modulate the electronic and steric properties of the molecule. The position and nature of the substituent can profoundly influence the compound's reactivity and biological activity. libretexts.orgmsu.edulibretexts.org

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzene ring is a common modification. The reactivity of the benzene ring towards electrophilic substitution is influenced by the electronegativity and size of the halogen. libretexts.org Generally, halogens are deactivating groups but direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The specific conditions for halogenation, such as the choice of halogenating agent and catalyst, determine the regioselectivity and efficiency of the reaction.

Amination: The introduction of amino groups can significantly alter the properties of the coumarin scaffold. For instance, the synthesis of 3-aminocoumarin (B156225) derivatives can be a starting point for further functionalization and the construction of fused heterocyclic systems. nih.gov The reactivity of the benzene ring is generally increased by activating groups like amino groups, which direct electrophilic substitution to the ortho and para positions. libretexts.org

| Substituent Type | Effect on Reactivity | Directing Effect |

| Activating (e.g., -NH2, -OH, -OR) | Increases reactivity | Ortho, Para |

| Deactivating (e.g., -NO2, -CN, -COR) | Decreases reactivity | Meta |

| Deactivating (Halogens) | Decreases reactivity | Ortho, Para |

Acyl and Ester Derivatives

The synthesis of acyl and ester derivatives of this compound provides another avenue for structural diversification. These modifications can impact the lipophilicity and bioavailability of the parent compound.

Acylation: 3-Acylcoumarins are valuable intermediates in the synthesis of various heterocyclic compounds. acgpubs.orgresearchgate.net They can be synthesized through various methods, including the reaction of 3-substituted coumarins with acid anhydrides in the presence of a base. acgpubs.org For example, the acetylation of 3-acetylcoumarin (B160212) with acetic acid and acetic anhydride yields the corresponding 3-acetylcoumarin derivative. acgpubs.org

Esterification: Ester derivatives of coumarin-3-carboxylic acid can be prepared through several routes. mdpi.com One common method is the Steglich esterification, which involves the reaction of coumarin-3-carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Another approach involves a multicomponent reaction catalyzed by iron(III) chloride, using salicylaldehydes, Meldrum's acid, and an alcohol. nih.gov The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) has been achieved through the O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. mdpi.com Similarly, 2-oxo-2H-chromen-7-yl 3-methylbutanoate was synthesized by the O-acylation of umbelliferone (B1683723) with isovaleryl chloride. nih.gov

Heteroaromatization and Fused Ring Systems (e.g., Pyridine, Pyrimidine (B1678525), Thiazole (B1198619), Oxadiazole)

The fusion of other heterocyclic rings onto the coumarin core, a process known as heteroaromatization, leads to the formation of polycyclic systems with potentially enhanced biological activities. bohrium.comrsc.org

Pyridine and Pyrimidine Fused Systems: The synthesis of pyridocoumarins can be achieved through various methods, including the formation of the pyridine ring from a coumarin derivative like an aminocoumarin. nih.gov For instance, the reaction of 3-acetyl coumarin with other reagents can lead to the formation of pyridine derivatives. ingentaconnect.com The fusion of a pyrimidine ring has also been explored, leading to novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. ingentaconnect.com

Thiazole and Oxadiazole Fused Systems: 3-Acetylcoumarin serves as a versatile starting material for the synthesis of coumarin-fused thiazole derivatives. researchgate.net For example, microwave-assisted one-pot multicomponent reactions have been employed to synthesize 2-((4-oxo-2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)thiazolidin-5-yl)acetic acid derivatives. kuleuven.be Furthermore, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been used to synthesize compounds containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. nih.gov The synthesis of novel 3-acetyl coumarin oxadiazole derivatives has also been reported. mdpi.com

Metal Complexation of (2-Oxo-2H-chromen-3-yl)oxyacetic Acid Ligands

The ability of coumarin derivatives to act as ligands and form complexes with metal ions has opened up new avenues in the development of therapeutic agents. The coordination of a metal ion to a coumarin-based ligand can significantly alter its biological properties.

Research has shown the synthesis of Cu(II) and Zn(II) complexes with 2-(2-oxo-2H-chromene-substituted-yl)oxy acetic acids as ligands. researchgate.net The resulting metal complexes have demonstrated potential as antimicrobial agents. researchgate.net The coordination mode of the metal ion plays a crucial role in the biological activity of the complex. researchgate.net The activation of metal oxo species by metal ions and Brønsted acids has also been investigated, suggesting that the coordination environment can influence the reactivity of the metal center. nih.gov

Antimicrobial Activities

The investigation into this compound derivatives has revealed a promising spectrum of antimicrobial properties, encompassing both antibacterial and antifungal activities. rasayanjournal.co.inmdpi.com

Antibacterial Efficacy and Spectrum of Activity

Derivatives of this compound have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.gov Hydrazide derivatives, in particular, have been a focal point of synthesis and evaluation. rasayanjournal.co.inmdpi.com For instance, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been used as a key intermediate to create various Schiff's bases and other related compounds. nih.gov

Studies have shown that these compounds exhibit significant inhibitory activity against common pathogens. In vitro assays have tested these derivatives against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing activity comparable to standard antibiotics like Amoxicillin. rasayanjournal.co.in The antibacterial potency of these derivatives is often influenced by the specific substituents on the coumarin ring. researchgate.net

**this compound itself has been shown to possess antibacterial activity against Staphylococcus aureus and other bacteria. biosynth.com Further synthetic modifications, such as the creation of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones, have also yielded compounds with demonstrated antibacterial effects. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative Type | Test Organisms | Observed Effect | Source |

|---|---|---|---|

| (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Good antibacterial activity, equipotent with standard drugs in some cases. | rasayanjournal.co.in |

| Schiff's bases of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Gram-positive and Gram-negative bacteria | Demonstrated antibacterial properties. | nih.gov |

| This compound | Staphylococcus aureus | Inhibition of bacterial growth. | biosynth.com |

| 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones | S. aureus, B. subtilis (Gram-positive), E. coli, S. typhimurium (Gram-negative) | Antimicrobial potency depends on the substituent pattern. | researchgate.net |

Antifungal Efficacy

In addition to their antibacterial properties, certain derivatives of this compound have been evaluated for their antifungal potential. mdpi.comresearchgate.net Research has shown that specific synthesized compounds are active against fungal pathogens such as Aspergillus niger and Candida albicans. researchgate.net The effectiveness of these compounds, similar to their antibacterial action, is often dependent on their unique structural modifications. researchgate.net Mannich base derivatives, for example, have been found to be active against these fungal pathogens. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Derivative Type | Test Organisms | Observed Effect | Source |

|---|---|---|---|

| 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones | Aspergillus niger, Candida albicans | Active against tested fungal pathogens. | researchgate.net |

| Mannich base derivatives of coumarin | Aspergillus niger, Candida albicans | Found to be active against these fungal pathogens. | researchgate.net |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which these coumarin derivatives exert their antimicrobial effects are still under investigation, but some modes of action have been proposed. For the parent compound, this compound, it is suggested that its antibacterial activity stems from its ability to interact with lysine (B10760008) residues within the bacterial cell wall. biosynth.com This interaction is believed to inhibit bacterial growth. biosynth.com Another strategy involves synthesizing hydrazide derivatives to potentially increase the lipophilicity (Log P value), which may enhance intracellular concentration within the microbe and help overcome resistance. rasayanjournal.co.in

Anti-inflammatory Potential

A significant body of research has focused on the anti-inflammatory properties of this compound derivatives, utilizing a variety of experimental models to elucidate their effects and mechanisms. rasayanjournal.co.innih.gov

In Vitro and In Vivo Anti-inflammatory Models

The anti-inflammatory potential of these derivatives has been assessed through both in vitro and in vivo studies. rasayanjournal.co.innih.gov A common in vivo model is the carrageenan-induced paw edema test in rodents, which measures a compound's ability to reduce acute inflammation. rasayanjournal.co.in In such tests, newly synthesized (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives have been evaluated against standard anti-inflammatory drugs like ibuprofen (B1674241). rasayanjournal.co.in

In vitro methods are also widely used. nih.govmdpi.com These include assays that measure the inhibition of heat-induced protein denaturation and the activity of pro-inflammatory enzymes. mdpi.com For example, a series of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates were screened for their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) in a lipopolysaccharide (LPS) induced mouse model. nih.gov Based on promising in vitro results, select compounds were advanced to in vivo experiments, where they showed a significant reduction in inflammatory markers. nih.gov

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives in Experimental Models

| Derivative/Compound | Model | Key Findings | Source |

|---|---|---|---|

| (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives | In vivo: Carrageenan-induced paw edema | Showed good anti-inflammatory activity compared to ibuprofen standard. | rasayanjournal.co.in |

| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates (e.g., compounds 5i, 5k) | In vitro: TNF-α inhibition; In vivo: LPS-induced mouse model | Compound 5k showed potent in vitro activity. Compound 5i significantly reduced TNF-α and IL-6 in vivo. | nih.gov |

| α-D-ribofuranose derivatives (compounds 2 and 6) | In vivo: Paw edema inhibition | Exhibited significant anti-inflammatory activity, with compound 6 showing 95.13% paw edema inhibition in the 4th hour. | semanticscholar.org |

Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are attributed to their ability to modulate key inflammatory pathways. Research indicates these compounds can inhibit the production and expression of pro-inflammatory cytokines and enzymes. For instance, certain derivatives have been shown to significantly reduce levels of TNF-α and Interleukin-6 (IL-6) in LPS-stimulated models. nih.gov

Molecular docking studies and biological assays have suggested that some derivatives may exert their effects by interacting with enzymes like cyclooxygenase (COX-1 and COX-2) and phospholipase A2, which are crucial in the inflammatory cascade. semanticscholar.orgmdpi.com For example, one study found that a synthesized D-ribofuranose analogue had a high binding affinity for COX-1 and phospholipase A2. semanticscholar.org

Furthermore, some novel coumarin derivatives have been found to interfere with critical signaling pathways. The derivative ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F) was shown to inhibit the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in inflammation and cell proliferation. nih.gov Other studies have explored the upregulation of protective pathways, such as the Nrf2/HO-1 system, and the downregulation of the AKT/mTOR and NF-κB signaling pathways. nih.gov

Enzyme Inhibition in Inflammatory Responses

Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways through the inhibition of key enzymes such as cyclooxygenases (COX). The inflammatory process is significantly mediated by prostaglandins, the synthesis of which is catalyzed by COX-1 and COX-2. A study focused on a series of this compound derivatives revealed their selective inhibitory activity against COX-2.

One notable derivative, 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, demonstrated significant COX-2 inhibition with an IC50 value of 0.11 μM, which is comparable to the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257) (IC50 = 0.09 μM). This highlights the potential of this coumarin derivative as a selective COX-2 inhibitor, which could offer anti-inflammatory benefits with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. The study also explored the inhibitory effects on COX-1, with the same compound showing an IC50 of 1.42 μM, indicating a selectivity index (COX-1 IC50/COX-2 IC50) of 12.9.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | 1.42 | 0.11 | 12.9 |

| Celecoxib | 1.65 | 0.09 | 18.3 |

Antioxidant Efficacy

The antioxidant properties of this compound derivatives are a significant area of interest, given the role of oxidative stress in numerous pathological conditions. These compounds have been evaluated for their ability to scavenge various free radicals and to act as antioxidants in both chemical and biological systems.

The antioxidant activity of these coumarin derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of novel coumarin derivatives were synthesized and evaluated for their antioxidant potential. A particular derivative, ethyl 2-(7,8-dihydroxy-2-oxo-2H-chromen-3-yl)acetate, exhibited potent DPPH radical scavenging activity with an IC50 value of 15.3 μM. This activity is attributed to the presence of the catechol moiety (7,8-dihydroxy groups) on the coumarin ring, which can readily donate hydrogen atoms to neutralize free radicals.

Further investigations into the radical scavenging abilities of these compounds have included assays for superoxide (B77818) and hydroxyl radicals. For instance, certain Schiff base derivatives of 3-(2-aminoacetamido)-2-oxo-2H-chromen have demonstrated significant scavenging activity against superoxide radicals. The presence of specific substituents on the coumarin scaffold has been shown to modulate this antioxidant capacity.

Beyond simple chemical assays, the antioxidant effects of this compound derivatives have been explored in more complex in vitro and cellular models. These studies provide a more biologically relevant assessment of their antioxidant potential. Research has shown that some of these compounds can protect cells from oxidative damage induced by various agents. The mechanisms underlying these protective effects often involve not only direct radical scavenging but also the modulation of intracellular antioxidant defense systems.

Anticancer and Antineoplastic Properties

The investigation of this compound derivatives has extended to their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human tumor cell lines, with some derivatives demonstrating promising selectivity towards cancer cells.

A number of studies have reported the synthesis and cytotoxic evaluation of various this compound derivatives against different cancer cell lines. For example, a series of 4-substituted-3-(coumarinyl) sydnones, which can be considered derivatives of the core scaffold, were tested against several human cancer cell lines. One such compound displayed notable activity against a lung cancer cell line (A549) with an IC50 value of 2.8 μM. The structural variations in these derivatives, such as the nature and position of substituents on the coumarin ring, play a crucial role in determining their cytotoxic potency and selectivity.

The cytotoxic effects of this compound derivatives have been specifically evaluated against breast cancer cell lines, such as MCF-7. In one study, a novel series of coumarin-based compounds were synthesized and screened for their in vitro anticancer activity. A derivative, 7-hydroxy-4-methyl-3-(2-oxo-2-phenylethyl)-2H-chromen-2-one, demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 value of 4.5 μM. This highlights the potential of this class of compounds in the development of new therapeutic agents for breast cancer.

| Cell Line | Compound | IC50 (μM) |

| A549 (Lung) | 4-substituted-3-(coumarinyl) sydnone (B8496669) derivative | 2.8 |

| MCF-7 (Breast) | 7-hydroxy-4-methyl-3-(2-oxo-2-phenylethyl)-2H-chromen-2-one | 4.5 |

Mechanisms of Antitumor Action

The anticancer effects of this compound derivatives are mediated through various cellular mechanisms, including the induction of programmed cell death (apoptosis) and interference with key cellular processes required for tumor growth and survival.

Apoptosis Induction: A primary mechanism of action for many coumarin derivatives is the induction of apoptosis in cancer cells. researchgate.neteurekaselect.com Studies on prostate cancer cells have shown that these compounds can trigger this cell death pathway. nih.goveurekaselect.com For example, a Brefeldin A derivative was found to induce apoptosis in HeLa cells through a mitochondrial-dependent pathway, as evidenced by cell nucleus fragmentation and decreased mitochondrial membrane potential. mdpi.com

Signaling Pathway Modulation: These compounds can modulate critical signaling pathways that control cell growth, proliferation, and survival. One derivative was shown to inhibit the malignant behavior of colorectal cancer by limiting the phosphorylation and nuclear translocation of the STAT3 protein. researchgate.net Other coumarin derivatives have been found to modulate pathways such as AKT/mTOR and Nrf2/HO-1, and to downregulate NF-κB, a key regulator of inflammation and cell survival. nih.gov

Microtubule Polymerization Inhibition: Microtubules are essential components of the cellular skeleton and are critical for cell division, making them a key target for anticancer drugs. mdpi.com Several natural compounds, such as colchicine (B1669291) and vinblastine, exert their effects by disrupting microtubule dynamics. mdpi.com Certain coumarin-based molecular hybrids have been identified as tubulin polymerization inhibitors. One such hybrid demonstrated an IC50 value of 2.4 μM for tubulin polymerization inhibition and was shown to arrest cancer cells in the G2/M phase of the cell cycle, a characteristic feature of microtubule-destabilizing agents. mdpi.com

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Several chromene derivatives, the parent class of coumarins, have been identified as potential angiogenesis inhibitors, suggesting another possible mechanism for their antitumor effects. researchgate.net

Analgesic Effects

In addition to their antitumor properties, certain coumarin derivatives have been investigated for their analgesic (pain-relieving) effects. The anti-inflammatory properties of coumarins, which are often linked to analgesia, are attributed to mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. pharmacophorejournal.com

In one study, the analgesic activity of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives was evaluated using the acetic acid-induced writhing test in animal models. eurekaselect.com Several of the synthesized compounds showed significant analgesic activity when compared to the standard drug ibuprofen. eurekaselect.com Another study found that two coumarin derivatives, at a dose of 200 mg/kg, exhibited 52.0% and 55.0% analgesic activity, respectively, which was comparable to the standard drug acetylsalicylic acid (58.0%). nih.gov These findings suggest that the coumarin scaffold could be a valuable template for developing new analgesic agents.

Pain Models and Assessment Methodologies

The analgesic potential of this compound derivatives is primarily evaluated using chemical-induced pain models in preclinical studies. The acetic acid-induced writhing test is a commonly employed methodology to assess peripheral analgesic effects. nih.govsaspublishers.com In this test, the intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. nih.govsaspublishers.com This response is linked to the release of inflammatory mediators like prostaglandins, which sensitize nociceptors. psu.ac.th The efficacy of an analgesic compound is determined by its ability to reduce the number of writhes compared to a control group. nih.govresearchgate.net For instance, some coumarin-based Mannich bases demonstrated a 52.0% to 55.0% reduction in writhing, comparable to the standard drug, acetylsalicylic acid (ASA), which showed 58.0% activity. researchgate.net

Other models used to assess analgesic activity include the hot plate and tail-flick tests, which measure central analgesic mechanisms, and the formalin test, which evaluates responses to both neurogenic and inflammatory pain. psu.ac.thresearchgate.netresearcher.life The selection of these models allows for a comprehensive evaluation of the analgesic profile of the tested compounds, helping to elucidate their potential mechanisms of action, whether they act peripherally, centrally, or through a combination of pathways. psu.ac.thnih.gov

Enzyme Inhibition and Receptor Modulation Profiles

Derivatives of this compound have been identified as a notable class of carbonic anhydrase (CA) inhibitors. tandfonline.comunifi.it A remarkable characteristic of these coumarin derivatives is their isoform-selective inhibition profile. tandfonline.comnih.gov Many derivatives exhibit potent, submicromolar inhibition against the tumor-associated transmembrane isoforms, hCA IX and hCA XII, while showing little to no activity against the ubiquitous cytosolic isoforms hCA I and hCA II. tandfonline.comnih.gov This selectivity is a significant advantage, as hCA IX and XII are involved in cancer proliferation and invasion. tandfonline.com

The mechanism of inhibition is unique; coumarins are believed to act as prodrugs that are hydrolyzed by the esterase activity within the CA active site to form the active species, a 2-hydroxycinnamic acid derivative. nih.govnih.gov This active form then binds in regions of the active site that differ significantly among the various isoforms, which explains the observed selectivity. nih.gov For example, some coumarin derivatives show inhibition constants (Kᵢ) in the nanomolar range against hCA IX and XII, while their Kᵢ values against hCA I and II are above 10 µM. tandfonline.comresearchgate.net

| Compound/Derivative | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| Various Coumarin Derivatives | >10 µM | >10 µM | Submicromolar | Submicromolar |

| Coumarin-based derivatives (1-12) | >10 µM | >10 µM | N/A | N/A |

This compound derivatives have emerged as significant inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov

Numerous studies have synthesized and evaluated various series of coumarin derivatives, demonstrating a wide range of inhibitory potencies. For instance, certain 2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have shown potent AChE inhibition with IC₅₀ values in the nanomolar range, sometimes exceeding the potency of standard drugs like tacrine (B349632) and galantamine. nih.gov Molecular docking studies suggest that these compounds can act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov Hybrids of coumarin with other scaffolds, such as chalcones or N-benzylpiperidine, have also yielded highly potent inhibitors, with some compounds displaying IC₅₀ values as low as 0.15 µmol/L for AChE. nih.gov The versatility of the coumarin structure allows for chemical modifications that can fine-tune the inhibitory activity and selectivity between AChE and BChE. nih.govnih.gov

| Derivative Class | Target Enzyme | Potency (IC₅₀) |

| 2-(2-oxo-2H-chromen-4-yl)acetamides | AChE | 0.04 µM |

| Coumarin-3-carboxamides (C20) | AChE | 0.04 µM |

| Coumarin-3-carboxamides (C21) | BuChE | 0.06 µM |

| Coumarin-chalcone hybrids (5e) | AChE | 0.15 µmol/L |

| Coumarin-chalcone hybrids (C15a) | AChE | 0.11 nM |

| Coumarin-chalcone hybrids (C15b) | BuChE | 125 nM |

| Hydrazide Schiff bases (Compound 10) | AChE | 4.12 µM |

| Hydrazide Schiff bases (Compound 13) | BuChE | 6.51 µM |

The inhibition of pancreatic lipase (B570770) is a key strategy for the management of obesity, as this enzyme is crucial for the digestion and absorption of dietary fats. researchgate.netvnu.edu.vn Derivatives of this compound have been investigated as potential pancreatic lipase inhibitors. researchgate.netcolab.ws In silico molecular docking studies have been used to screen various coumarin compounds for their potential to bind to and inhibit pancreatic lipase, with some derivatives showing lower binding energy values than the standard drug, orlistat. researchgate.netvnu.edu.vn

Following computational screening, synthetic coumarin-3-carboxamide analogues were evaluated in vitro. Several of these compounds exhibited potent pancreatic lipase inhibition. colab.ws For example, one analogue demonstrated competitive inhibition with an IC₅₀ value of 19.41 µM and an inhibition constant (Kᵢ) of 10.386 µM. colab.ws These findings highlight that the coumarin scaffold is a promising starting point for developing novel pancreatic lipase inhibitors. colab.ws

| Derivative Class | Target Enzyme | Potency (IC₅₀) | Inhibition Type |

| Coumarin-3-carboxamide (5q) | Pancreatic Lipase | 19.41 µM | Competitive |

| Coumarin-3-carboxamide (5k) | Pancreatic Lipase | 21.30 µM | N/A |

| Coumarin-3-carboxamide (5c) | Pancreatic Lipase | 24.90 µM | N/A |

| p-Coumaric acid | Pancreatic Lipase | 170.2 µM | Mixed |

Beyond the well-defined targets above, derivatives of this compound interact with various other molecular targets. Docking studies have explored their potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.netjst.go.jp Some 3-substituted coumarin derivatives showed inhibitory effects against both COX-1 and COX-2. jst.go.jp

Additionally, coumarin derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of depression and neurodegenerative diseases. nih.gov Certain coumarin-based compounds featuring amino acyl appendages demonstrated moderate, low micromolar inhibition of hMAO-A. nih.gov The versatility of the coumarin nucleus also allows for its incorporation into hybrid molecules designed to inhibit other enzymes like β-secretase (BACE1), which is involved in the production of amyloid-β peptides in Alzheimer's disease. nih.gov

Antiviral Properties

The coumarin scaffold, including derivatives of this compound, has shown considerable promise as a source of antiviral agents. scienceopen.com Research has demonstrated activity against a range of viruses.

One significant area of investigation is against the Tobacco Mosaic Virus (TMV). A series of coumarin derivatives containing 1,3,4-oxadiazole or thiadiazole moieties were synthesized and evaluated for their anti-TMV activity. nih.govresearchgate.net Notably, some of these compounds exhibited exceptional therapeutic and protective effects against TMV, with EC₅₀ values surpassing that of the commercial antiviral agent Ningnanmycin. nih.govresearchgate.net For example, compounds designated H6 and Y5 had therapeutic EC₅₀ values of 180.7 µg/mL and 215.8 µg/mL, respectively. nih.govresearchgate.net Mechanistic studies suggest these compounds may bind to the TMV capsid protein, thereby interfering with the virus's assembly process. nih.govresearchgate.net

Furthermore, coumarin-4-acetic acid has been used as a scaffold to create hybrids with substituted 2-aminobenzothiazoles, leading to compounds with moderate to potent activity against wild-type HIV-1. nih.gov The most potent of these showed an EC₅₀ value of ≥ 7 μg/mL. nih.gov Other coumarin derivatives have been reported to have activity against various other viruses, indicating the broad-spectrum antiviral potential of this class of compounds. researchgate.netscienceopen.com

| Derivative Class | Target Virus | Potency (EC₅₀) |

| Oxadiazole/Thiadiazole Coumarin (H6) | Tobacco Mosaic Virus (TMV) | 180.7 µg/mL (Therapeutic) |

| Oxadiazole/Thiadiazole Coumarin (Y5) | Tobacco Mosaic Virus (TMV) | 215.8 µg/mL (Therapeutic) |

| Oxadiazole/Thiadiazole Coumarin (H6) | Tobacco Mosaic Virus (TMV) | 190.3 µg/mL (Protective) |

| Oxadiazole/Thiadiazole Coumarin (Y5) | Tobacco Mosaic Virus (TMV) | 218.6 µg/mL (Protective) |

| Coumarin-4-acetic acid-2-aminobenzothiazole hybrid | HIV-1 | ≥ 7 µg/mL |

Neuroprotective Effects

Derivatives of this compound, a core structure within the broader coumarin class of compounds, have been the subject of investigation for their potential neuroprotective properties. Research in this area explores the capacity of these synthetic molecules to shield neuronal cells from damage and death induced by various neurotoxic insults. These investigations are pivotal in the search for novel therapeutic agents for neurodegenerative diseases. nih.gov

Studies have demonstrated that the neuroprotective activity of these coumarin derivatives is often linked to their ability to mitigate oxidative stress and interfere with apoptotic pathways. researchgate.net The inherent structural features of the coumarin nucleus, specifically the oxaheterocyclic loop, enable it to interact with a diverse range of biological targets, which is a key factor in its potential as a lead compound in the development of neuroprotective agents. nih.govresearchgate.net

A notable area of research has been the synthesis and evaluation of 1,2,3-triazole-tethered coumarin derivatives. researchgate.net In these studies, the neuroprotective and toxicological profiles of newly synthesized compounds are often assessed in vitro using cell lines like the PC12 cell line, which is a well-established model for neuronal studies. A common experimental paradigm involves inducing cell death with hydrogen peroxide (H₂O₂), a potent oxidizing agent, to mimic the conditions of oxidative stress found in neurodegenerative disorders. The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) reduction assay is frequently employed to quantify cell viability and, consequently, the protective effects of the compounds. researchgate.net

One particular study synthesized a series of 3-(1-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl) methoxyimino) ethyl)-2H-chromen-2-one derivatives. Within this series, the compound (E)-3-(1-(((1-(3-nitrophenyl)-1H-1,2,3-triazole-4-yl)methoxy)imino) ethyl)-2H-chromen-2-one demonstrated significant protective effects against H₂O₂-induced cell death in PC12 cells. researchgate.net This compound exhibited a noteworthy half-maximal effective concentration (EC₅₀) value of 14.04 mg/ml, indicating its potency in protecting the injured PC12 cell lines while showing reduced toxicity. researchgate.net

Further research into other coumarin derivatives has identified mechanisms involving the activation of critical cell signaling pathways. mdpi.comnih.gov For instance, certain coumarin analogues, such as LM-031 and its related compounds (LMDS-1, LMDS-2, LMDS-3, and LMDS-4), have been shown to exert neuroprotective effects by modulating the Tropomyosin receptor kinase B (TRKB) signaling pathway. mdpi.comnih.gov Activation of TRKB and its downstream effectors, including the cAMP-response-element binding protein (CREB) and brain-derived neurotrophic factor (BDNF), is crucial for neuronal survival and plasticity. researchgate.netmdpi.comnih.gov

In cellular models expressing the pro-aggregatory tau protein, a hallmark of Alzheimer's disease and other tauopathies, these coumarin derivatives were found to reduce tau aggregation and the production of reactive oxygen species (ROS). mdpi.comnih.gov Specifically, LMDS-1 and LMDS-2 were observed to decrease the activity of caspases-1, -3, and -6, which are key executioners of apoptosis, and to promote the growth of neurites. mdpi.comnih.gov The neuroprotective effects of LMDS-1 and LMDS-2 were significantly diminished when TRKB was knocked down, confirming the central role of this receptor in their mechanism of action. mdpi.comnih.gov

The following table summarizes the neuroprotective activity of selected this compound derivatives and related coumarins from the discussed research findings.

| Compound/Derivative Series | Model System | Key Findings |

| (E)-3-(1-(((1-(3-nitrophenyl)-1H-1,2,3-triazole-4-yl)methoxy)imino) ethyl)-2H-chromen-2-one | H₂O₂-induced cell death in PC12 cells | Showed significant cell viability with an EC₅₀ value of 14.04 mg/ml. researchgate.net |

| LM-031 and its analogues (LMDS-1, -2, -3, -4) | SH-SY5Y cells expressing pro-aggregatory tau | Reduced tau aggregation and reactive oxygen species. mdpi.comnih.gov |

| LMDS-1 and LMDS-2 | SH-SY5Y cells expressing pro-aggregatory tau | Reduced caspase-1, caspase-3, and caspase-6 activity; promoted neurite outgrowth via TRKB signaling. mdpi.comnih.gov |

Mechanistic Insights and Molecular Interactions

Elucidation of Molecular Targets

The coumarin (B35378) scaffold, the core of (2-Oxo-2H-chromen-3-yl)acetic acid, is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a diverse range of pharmacological targets. plu.mx Research into derivatives of this scaffold has identified several specific molecular targets. For instance, certain chromene derivatives have been found to inhibit enzymes such as α-glucosidase, which is relevant in managing postprandial hyperglycemia. nih.gov

Additionally, conjugates of 4-methylcoumarins with 1,2,3-triazoles have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target in Alzheimer's disease therapy. plu.mx In silico predictions followed by in vitro testing confirmed that these compounds act as moderate inhibitors of AChE. plu.mx The broad spectrum of biological activities reported for coumarin-containing compounds—including antimicrobial, anticancer, and antioxidant effects—suggests interactions with a wide array of other enzymes and cellular receptors. mdpi.comnih.gov

Modulation of Cellular Signaling Pathways (e.g., Inflammation, Oxidative Stress, Cell Proliferation)

Derivatives of this compound have demonstrated significant capacity to modulate cellular signaling pathways involved in major pathological processes.

Inflammation: Numerous studies have highlighted the anti-inflammatory properties of coumarin derivatives. nih.govrasayanjournal.co.in Substituted (2-oxochromen-3-yl)benzamides, for example, have shown significant anti-inflammatory and analgesic activities in preclinical models. researchgate.net The cholinergic anti-inflammatory pathway, which regulates inflammation, involves the neurotransmitter acetylcholine (ACh). academie-sciences.fr By inhibiting cholinesterases, the enzymes that degrade ACh, coumarin derivatives can potentially enhance this anti-inflammatory pathway. academie-sciences.fr Furthermore, oxysterols, which are products of oxidative stress, can promote pro-inflammatory signaling in macrophages; the antioxidant properties of coumarins may counteract such processes. nih.govresearchgate.net

Oxidative Stress: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov At physiological levels, ROS act as signaling molecules, but excessive levels lead to cellular damage. nih.govmdpi.com Coumarin derivatives, particularly those with hydroxyl substitutions, have been noted for their antioxidant activity. researchgate.net For example, in a study of 4-methylcoumarins, derivatives with ortho-dihydroxy substitutions were found to be the most effective antioxidants. researchgate.net This activity is crucial for mitigating the cellular damage that underlies many degenerative and proliferative diseases. nih.gov

Cell Proliferation: The chromene scaffold is a component of compounds that exhibit potent anticancer activity. nih.gov Analogs of 2-oxo-2H-chromene-3-carboxylic acid have demonstrated a cytotoxic and antiproliferative effect against murine ascitic carcinoma cells, indicating their potential to interfere with pathways that control cell proliferation and survival. researchgate.net

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds.

The type and position of chemical groups (substituents) attached to the chromen-2-one core significantly impact the biological properties of the resulting molecule. mdpi.com A slight modification can lead to substantial changes in activity. mdpi.com For instance, the presence of a carboxylic acid group on a phenyl ring attached to a related furan-rhodanine scaffold was found to be essential for anti-HIV-1 activity. nih.gov

In the context of antioxidant activity, the substitution pattern of hydroxyl groups on the coumarin ring is critical. A study on 7,8-dihydroxy-4-methylcoumarin showed it to be a highly efficient antioxidant, superior to analogs with different hydroxylation patterns. researchgate.net Similarly, SAR studies on 1,3-thiazole derivatives revealed that specific substituents were key to achieving potent acetylcholinesterase inhibition. academie-sciences.fr

The table below summarizes findings on how different substituents on coumarin-related scaffolds influence specific biological activities.

| Scaffold/Derivative Class | Substituent/Modification | Position | Observed Impact on Biological Activity | Source(s) |

| (2-Oxochromen-3-yl)benzamides | 2-chloro, 3-chloro | Phenyl ring of benzamide (B126) | High anti-inflammatory activity | researchgate.net |

| (2-Oxochromen-3-yl)benzamides | 4-nitro, 4-methoxy | Phenyl ring of benzamide | Low anti-inflammatory activity | researchgate.net |

| 4-Methylcoumarins | ortho-dihydroxy (e.g., 7,8-dihydroxy) | Coumarin ring | Better antioxidant activity than meta-dihydroxy substitutes | researchgate.net |

| 2-Aryl furan derivatives | Carboxylic acid | Phenyl ring | Essential for anti-HIV-1 activity | nih.gov |

| 2-Aryl furan derivatives | Hydrophobic groups (e.g., methyl, chloro) | Phenyl ring | Moderately reduced anti-HIV-1 activity | nih.gov |

The chromen-2-one (coumarin) ring system is a quintessential pharmacophore—the core structural feature responsible for a molecule's biological activity. nih.govnih.gov Its physicochemical properties make it adept at interacting with biological targets. nih.govnih.gov The ring is planar, aromatic, and lipophilic, which facilitates strong hydrophobic and π–π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within protein binding sites. nih.gov Additionally, the lactone group within the scaffold provides a polar region capable of forming hydrogen bonds and dipole-dipole interactions, further anchoring the molecule to its target. nih.gov This versatility allows the coumarin scaffold to serve as a foundation for developing drugs that target a wide range of diseases. mdpi.comnih.gov

The biological effect of this compound derivatives is dictated by their binding to target proteins. Molecular docking and crystallographic studies have provided insights into these interactions. The planar coumarin ring often engages in π–π stacking with aromatic residues in the protein's active site. nih.govnih.gov

Specific interactions observed for related compounds include:

Hydrogen Bonding: The lactone group is a key hydrogen bond acceptor. nih.gov In the crystal structure of a related ethyl acetate (B1210297) derivative, weak C—H⋯O hydrogen bonds were observed to hold molecules together. nih.gov In another example, the hydrogen of an amide group on a thiazole (B1198619) derivative formed a hydrogen bond with a histidine residue (His438) in the active site of butyrylcholinesterase. academie-sciences.fr

Hydrophobic and Stacking Interactions: Molecular docking simulations of a coumarin-triazole conjugate with acetylcholinesterase suggested that it binds to the peripheral anionic site of the enzyme, an interaction often driven by hydrophobic and aromatic interactions. plu.mx The packing of coumarin derivatives in crystals is also reinforced by π–π stacking between the aromatic ring systems. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting and explaining the behavior of molecules like this compound at an atomic level. These in silico techniques complement experimental work by providing deep mechanistic insights.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to identify the binding mode of coumarin derivatives to enzymes like acetylcholinesterase, suggesting that they occupy sites similar to known drugs. plu.mxacademie-sciences.fr

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of a molecule. For a related compound, 2-oxo-2H-chromen-3-yl acetate, DFT was used to minimize the molecular geometry and calculate structural parameters, which showed excellent correlation with experimental X-ray diffraction data. sciencepg.com These calculations also help in understanding the molecule's reactivity through analysis of frontier molecular orbitals (HOMO-LUMO). sciencepg.com

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal. For coumarin derivatives, Hirshfeld analysis has been employed to map and analyze contacts like H⋯H, O⋯H, and C⋯H, confirming the importance of weak intermolecular forces in stabilizing the crystal structure. nih.govnih.govsciencepg.com

The table below summarizes the application of various computational techniques in the study of this compound and its analogs.

| Computational Method | Application | Key Findings | Source(s) |

| Molecular Docking | Predicting binding mode with target enzymes | Identified binding to the peripheral anionic site of acetylcholinesterase; revealed key hydrogen bonds with active site residues. | plu.mxacademie-sciences.fr |

| Density Functional Theory (DFT) | Optimization of molecular geometry; electronic property analysis | Calculated structural parameters that correlate well with crystallographic data; determined HOMO-LUMO energy gaps to understand molecular properties. | sciencepg.com |

| Hirshfeld Surface Analysis | Analysis of intermolecular contacts in crystal structures | Quantified the contributions of different intermolecular interactions (e.g., O•••H, H••H) to crystal packing stability. | nih.govnih.govsciencepg.com |

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mechanism of ligands to their protein targets. In the context of this compound derivatives, docking studies have been instrumental in identifying key interactions within the active sites of various enzymes and receptors.

Derivatives of this compound have been investigated as potential inhibitors of several enzymes, including acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. Molecular docking simulations of coumaryl-thiazole derivatives have shown that the coumarin ring wedges between the residues of the catalytic active site (CAS) and the catalytic triad of AChE. A key interaction involves the formation of a hydrogen bond between the coumarin ring and the amino acid residue Tyr130, anchoring the ligand within the enzyme's gorge nih.gov.

In another study focusing on anticancer agents, derivatives of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid were docked into the active site of cyclooxygenase-2 (COX-2) nih.gov. The binding affinity was discussed in the context of the root-mean-square deviation (RMSD) of the docked poses, with lower RMSD values indicating more stable binding nih.gov. Similarly, coumarin-3-carboxylic acid derivatives have been docked against VEGFR2 and topoisomerase IIα proteins to understand their binding affinities and mechanisms as potential anticancer agents nih.gov. These studies highlight the versatility of the coumarin scaffold in interacting with diverse biological targets.

The binding of coumarin derivatives to transport proteins like human serum albumin (HSA) has also been explored. Molecular docking studies revealed that these derivatives bind to the sub-domain IB of HSA primarily through hydrophobic interactions and hydrogen bonding nih.gov. The computationally calculated binding energies were found to be in close agreement with experimental values, validating the docking protocol nih.gov.

Interactive Data Table: Molecular Docking of Coumarin Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Coumaryl-thiazoles | Acetylcholinesterase (AChE) | Tyr130 | Not specified |

| 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Not specified |

| Coumarin-3-carboxylic acid derivatives | VEGFR2, Topoisomerase IIα | Key amino acids in the active site | Not specified |

| Coumarin derivatives | Human Serum Albumin (HSA) | Residues in sub-domain IB | -6.37 to -6.8 |

Quantum Chemical Calculations (e.g., DFT Investigations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure, geometry, and reactivity of molecules. These methods have been applied to coumarin derivatives to elucidate their intrinsic properties that govern their biological activity.

DFT studies on novel coumarin amino acid derivatives have been used to optimize their geometry and analyze their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. These calculations help in understanding the inter- and intramolecular interactions of these compounds nih.gov.

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. The MEP map illustrates the charge distribution within a molecule and helps in predicting the sites for electrophilic and nucleophilic attacks. For coumarin derivatives, MEP has been plotted to investigate the recognition manner of the synthesized compounds with their target receptors, such as COX-2 nih.gov.

Furthermore, DFT has been employed to study the bond dissociation energy (BDE) of coumarin derivatives to investigate their potency against autoxidation mechanisms nih.gov. These computational studies provide a detailed picture of the electronic properties that contribute to the biological activity of this compound and its analogs. Quantum chemical calculations on a related compound, 2-oxo-2H-chromen-3-yl 4-chlorobenzoate (B1228818), have shown good agreement between the calculated molecular structure and experimental crystallographic data nih.gov.

Interactive Data Table: Quantum Chemical Properties of Coumarin Derivatives

| Property | Method | Significance |

| Optimized Geometry | DFT/B3LYP | Provides the most stable 3D structure of the molecule. |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT/B3LYP | The energy gap indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Predicts sites for intermolecular interactions and reactivity. |

| Bond Dissociation Energy (BDE) | DFT | Assesses antioxidant potential. |

Research Methodologies and Analytical Approaches

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

Infrared (IR) spectroscopy is a key technique used to identify the functional groups present in a molecule. For (2-Oxo-2H-chromen-3-yl)acetic acid, the IR spectrum reveals characteristic absorption bands that confirm its structure. The spectrum displays a broad absorption band for the hydroxyl (-OH) group of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. The presence of two carbonyl (C=O) groups, one in the lactone ring of the coumarin (B35378) and the other in the carboxylic acid moiety, results in strong absorption bands. The lactone C=O stretching vibration is typically observed around 1728 cm⁻¹, while the carboxylic acid C=O stretch appears in a similar region, often around 1700-1725 cm⁻¹. mdpi.comproquest.com Aromatic C=C stretching vibrations from the benzene (B151609) ring of the coumarin structure are also visible in the 1620-1580 cm⁻¹ region. proquest.com Additionally, C-O-C asymmetric stretching vibrations can be identified between 1261-1068 cm⁻¹. mdpi.comproquest.com

Table 1: Characteristic Infrared Spectroscopy Data for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (broad) | 3300 - 2500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methylene (B1212753) C-H | Stretching | 2960 - 2850 |

| Lactone C=O | Stretching | ~1730 - 1715 |

| Carboxylic Acid C=O | Stretching | ~1725 - 1700 |

| Aromatic C=C | Stretching | 1620 - 1580 |

| C-O | Stretching | 1300 - 1000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals for each type of proton. The protons on the aromatic ring of the coumarin nucleus typically appear as multiplets in the downfield region of 7.2-7.8 ppm. A characteristic singlet for the proton at the C4 position of the coumarin ring is also observed, usually around 8.1 ppm. The methylene protons (-CH₂-) of the acetic acid side chain typically present as a singlet at approximately 3.5-4.0 ppm. The acidic proton of the carboxyl group (-COOH) gives a very broad singlet, which can appear anywhere from 10 to 13 ppm and is readily exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactone ring is typically found around 160 ppm, while the carboxylic acid carbonyl carbon resonates further downfield, near 170-175 ppm. The carbons of the aromatic ring appear in the 115-155 ppm range. The carbon atom at the C3 position, attached to the acetic acid moiety, and the C4 carbon are observed within this aromatic region. The methylene carbon (-CH₂-) of the acetic acid group typically has a signal in the range of 30-40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton Position | Predicted δ (ppm) | Carbon Position | Predicted δ (ppm) |

| -COOH | 10.0 - 13.0 (s, br) | C=O (Lactone, C2) | ~160 |

| H4 | ~8.1 (s) | C=O (Acid) | ~172 |

| Aromatic H (H5, H6, H7, H8) | 7.2 - 7.8 (m) | Aromatic C (C4a, C5, C6, C7, C8, C8a) | 115 - 155 |

| -CH₂- | 3.5 - 4.0 (s) | C3, C4 | 120 - 145 |

| -CH₂- | 30 - 40 |

s = singlet, m = multiplet, br = broad

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable. For this compound (C₁₁H₈O₄), the molecular weight is 204.18 g/mol . In ESI-MS analysis, the compound is typically observed as a protonated molecular ion [M+H]⁺ with an m/z value of 205. The accurate mass measurement provided by HRMS can confirm the elemental composition with high precision. mdpi.comproquest.com Fragmentation patterns observed in the mass spectrum can also offer structural information, such as the characteristic loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid side chain.

For compounds that can be grown into suitable single crystals, X-ray crystallography provides the definitive, three-dimensional structure. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. mdpi.com For this compound, a crystallographic analysis would confirm the planarity of the coumarin ring system and the geometry of the acetic acid side chain. A common feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. nih.gov This analysis provides unequivocal proof of the molecular structure.

Table 3: Representative Crystal Structure Data Obtainable for a Coumarin Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.6 |

| b (Å) | 8.7 |

| c (Å) | 18.4 |

| β (°) | 102.9 |

| Volume (ų) | 2634 |

| Z (molecules/unit cell) | 8 |

Note: Data is representative and based on similar structures like N-(2-oxo-2H-chromene-3-carbonyl)cytisine and may not reflect the exact values for the title compound. mdpi.comnih.gov

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to check the purity of this compound. A small spot of the compound dissolved in a suitable solvent is applied to a TLC plate, which is commonly coated with silica (B1680970) gel. The plate is then developed in a mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). Due to the acidic nature of the target compound, streaking of the spot on the silica plate can occur. To prevent this and obtain a well-defined spot, a small amount of acetic or formic acid is often added to the eluent. quora.com The position of the spot after development, identified by its retention factor (Rf) value, is compared against the starting materials to confirm the completion of the reaction and assess the purity of the product.

Biological Assay Methodologies

The biological activities of this compound and its derivatives are evaluated through a range of established research methodologies. These approaches include in vitro assays to determine specific biochemical interactions, in vivo models to assess pharmacological effects in a whole organism, and cell-based assays to understand cytotoxicity and cellular mechanisms.

In Vitro Assays for Biological Activity

In vitro assays are fundamental for the initial screening and characterization of the biological potential of this compound derivatives. These tests are conducted in a controlled environment outside of a living organism and are designed to measure specific activities such as enzyme inhibition, antioxidant potential, and cytotoxicity against cell lines.

Enzyme Inhibition Assays

Derivatives of this compound have been widely studied as inhibitors of various enzymes implicated in disease. These assays typically measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. For instance, N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The general principle involves incubating the enzyme (e.g., COX-1, COX-2, urease, carbonic anhydrase) with its substrate in the presence and absence of the test compound. nih.govscielo.br The enzyme's activity is then determined, often by spectrophotometrically measuring the formation of a product or the depletion of a substrate. researchgate.net The concentration of the compound that causes 50% inhibition of the enzyme's activity is determined as the IC₅₀ value, a key measure of inhibitory potency. scielo.brscielo.br